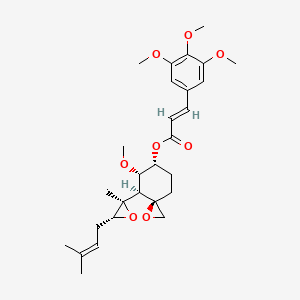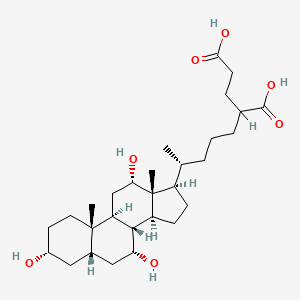![molecular formula C32H48O6 B1240887 6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)
6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate is a natural product found in Iris germanica and Iris cristata with data available.
Scientific Research Applications
Reactions of Spiro Cyclic Ketones :
- Spirocyclic ketones, similar in structure to the compound , have been studied for their reactions with various Grignard reagents. For example, the reaction of spiro [4.5] decan-6-one with vinylmagnesium chloride has been explored, leading to the production of different spirocyclic compounds (Watanabe, Fujita, Higuchi, & Suga, 1984).
Spiroacetal Formation from Carbohydrates :
- Chiral spiroacetals, which have a structural resemblance to the compound in focus, have been synthesized from carbohydrates. These spiroacetals are important due to their potential applications in pharmaceuticals and as chiral building blocks in organic synthesis (Martín, Salazar, & Suárez, 1995).
Synthesis of Heterocyclic and Spiro Compounds :
- The synthesis of various spiro and heterocyclic compounds has been a subject of interest in the field of organic chemistry. These syntheses often involve complex reactions and have potential applications in the development of new materials and pharmaceuticals (Lefkaditis, Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1990).
Solvolytic Rearrangement of Spirocyclic Systems :
- Research has been conducted on the solvolytic rearrangement of spirocyclic systems, which is relevant to the study of the compound . Such rearrangements are significant in understanding the behavior of spiro compounds under various conditions (Closson & Kwiatkowski, 1965).
Photochemical Reactions Involving Spiro Compounds :
- Photochemical reactions involving spiro compounds have been explored, which is relevant to the compound . These studies help in understanding the behavior of such compounds under the influence of light, which has implications in photochemistry and material science (Claus, Gilgen, Hansen, Heimgartner, Jackson, & Schmid, 1974).
Properties
Molecular Formula |
C32H48O6 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
[(2Z,4E)-6-[(3S,4R,5S,6R,7Z,10S)-4,10-dihydroxy-6-(3-hydroxypropyl)-10-methyl-7-(1-oxopropan-2-ylidene)spiro[4.5]decan-3-yl]-2-(4-methylpent-3-enyl)hepta-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C32H48O6/c1-22(2)10-7-12-26(21-38-25(5)35)13-8-11-23(3)28-16-18-32(30(28)36)29(14-9-19-33)27(24(4)20-34)15-17-31(32,6)37/h8,10-11,13,20,28-30,33,36-37H,3,7,9,12,14-19,21H2,1-2,4-6H3/b11-8+,26-13-,27-24-/t28-,29+,30+,31-,32-/m0/s1 |
InChI Key |
KPFIRSWIEJGVNZ-DDKMFYJYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C)[C@@H]1CC[C@@]2([C@@H]1O)[C@@H](/C(=C(/C)\C=O)/CC[C@]2(C)O)CCCO)/COC(=O)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=C)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)COC(=O)C)C |
Synonyms |
29-acetoxy-26-hydroxy-15,28,16,17-tetradehydro-14,15-dihydrospiroiridal NSC 631941 NSC-631941 NSC931941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)






![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)

![Methyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B1240826.png)
![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)
